6-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-caproic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-caproic acid can be synthesized through the Maillard reaction, which involves the reaction of ε-aminocaproic acid with glucose . This reaction typically occurs under mild heating conditions, facilitating the formation of the pyrrole ring structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Maillard reaction is a common process in food chemistry and can be adapted for large-scale synthesis. The reaction conditions, such as temperature and pH, can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-caproic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions can modify the functional groups on the pyrrole ring and the carboxylic acid side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the compound to form different derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-caproic acid has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
- Used as a model compound to study the Maillard reaction and its implications in food chemistry.
- Investigated for its potential as a building block in organic synthesis.
Biology:
- Studied for its role in protein glycation and its effects on protein structure and function.
- Used in research on advanced glycation end products (AGEs) and their impact on cellular processes.
Medicine:
- Explored for its potential therapeutic applications in treating diseases related to protein glycation, such as diabetes and neurodegenerative disorders.
- Investigated for its role in modulating immune responses and inflammation.
Industry:
- Utilized in the development of food additives and flavor enhancers.
- Studied for its potential use in the production of biodegradable polymers and materials.
Mechanism of Action
6-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-caproic acid is unique due to its specific structure and formation via the Maillard reaction . Similar compounds include other pyrrole derivatives and advanced glycation end products (AGEs) such as Nε-carboxymethyl-lysine (CML), pyrraline, hydroimidazolones, and argpyrimidine . These compounds share similar chemical properties and biological activities but differ in their specific structures and reactivity.
Comparison with Similar Compounds
- Nε-carboxymethyl-lysine (CML)
- Pyrraline
- Hydroimidazolones
- Argpyrimidine
- Glyoxal
- 3-deoxyglucosone
- 1,3-bis-(5-amino-5-carboxypentyl)-1H-imidazolium (GOLD)
- 1,3-bis-(5-amino-5-carboxypentyl)-4-methyl-1H-imidazolium (MOLD)
Properties
CAS No. |
120550-41-6 |
---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]hexanoic acid |
InChI |
InChI=1S/C12H17NO4/c14-8-10-5-6-11(9-15)13(10)7-3-1-2-4-12(16)17/h5-6,8,15H,1-4,7,9H2,(H,16,17) |
InChI Key |
FLGAHUVWKPWJPY-UHFFFAOYSA-N |
SMILES |
C1=C(N(C(=C1)C=O)CCCCCC(=O)O)CO |
Canonical SMILES |
C1=C(N(C(=C1)C=O)CCCCCC(=O)O)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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